molecular formula C21H17FN4O4S B2947229 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021090-51-6

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

货号: B2947229
CAS 编号: 1021090-51-6
分子量: 440.45
InChI 键: UHXFKTIINSCYHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and therapeutic implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The key steps include:

  • Formation of the Amine : The initial reaction typically involves 2,3-dihydrobenzo[b][1,4]dioxin with appropriate reagents to form the amino derivative.
  • Thioether Formation : The introduction of thioether linkages is achieved through reactions with thiol compounds.
  • Pyridazine and Benzamide Formation : Subsequent reactions lead to the formation of the pyridazine ring and the final benzamide structure.

Enzyme Inhibition

Recent studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit inhibitory activity against various enzymes relevant to metabolic disorders:

  • α-glucosidase Inhibition : Compounds similar to this compound have been tested for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management .
  • Acetylcholinesterase Inhibition : There is also evidence suggesting that these compounds may act as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that modifications in the benzamide moiety can enhance cytotoxicity against various cancer cell lines. Preliminary data show that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Diabetes Management : A study evaluating a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives demonstrated significant reductions in blood glucose levels in diabetic models, suggesting potential for use in Type 2 Diabetes Mellitus (T2DM) treatment .
  • Neuroprotection : Another investigation focused on neuroprotective effects observed in models of Alzheimer's disease. Compounds exhibiting acetylcholinesterase inhibition were shown to improve cognitive function in treated animals .

Table 1: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Effect
Compound Aα-glucosidase12.5Inhibitor
Compound BAcetylcholinesterase8.0Inhibitor
Compound CCDK4/615.0Anticancer

Table 2: Summary of Case Studies

Study FocusModel UsedKey Findings
Diabetes ManagementDiabetic RatsSignificant reduction in blood glucose levels
NeuroprotectionAlzheimer's Mouse ModelImproved cognitive function observed

属性

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-14-3-1-2-13(10-14)21(28)24-18-6-7-20(26-25-18)31-12-19(27)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFKTIINSCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。